molecular formula C21H18Cl2N2O3S B2741390 3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795301-60-8

3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2741390
CAS RN: 1795301-60-8
M. Wt: 449.35
InChI Key: FTIQVBDPZIZZPO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a biphenyl group, a piperidine ring, and a thiazolidinedione group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the biphenyl group, the introduction of the dichloro groups, the formation of the piperidine ring, and the attachment of the thiazolidinedione group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the dichloro groups could make the compound more polar, while the multiple ring structures could influence its stability and reactivity .

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazolidine-2,4-dione derivatives possess significant antimicrobial properties. A study synthesized a series of compounds by Knoevenagel condensation, which displayed good activity against gram-positive bacteria and excellent antifungal activity, demonstrating their potential as antimicrobial agents (Prakash et al., 2011).

Anticancer Activity

Another area of interest is the anticancer potential of thiazolidine-2,4-dione derivatives. Research involving the synthesis of N-substituted indole derivatives revealed compounds with promising anticancer activity against the MCF-7 human breast cancer cell line, highlighting the therapeutic potential of these compounds in oncology (Kumar & Sharma, 2022).

Antidiabetic Agents

Thiazolidine-2,4-dione compounds have also been recognized for their antidiabetic properties. A study focused on synthesizing novel derivatives as antidiabetic agents found that these compounds significantly reduced blood glucose levels, indicating their utility in managing diabetes (Kadium et al., 2022).

Synthesis and Characterization

Research on the synthesis and characterization of thiazolidine-2,4-dione derivatives has provided insights into their chemical properties and potential applications. Studies have described the efficient synthesis of these compounds and their structural characterization, laying the groundwork for their application in various biomedical fields (Yang et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical compound, its mechanism of action would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating more efficient synthesis methods, studying its reactivity under various conditions, and exploring its potential uses in fields such as pharmaceuticals or materials science .

properties

IUPAC Name

3-[1-[4-(3,4-dichlorophenyl)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S/c22-17-6-5-15(11-18(17)23)13-1-3-14(4-2-13)20(27)24-9-7-16(8-10-24)25-19(26)12-29-21(25)28/h1-6,11,16H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIQVBDPZIZZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

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